Ethyl 2-cyclobutyl-2-oxoacetate

Catalog No.
S3447175
CAS No.
861160-59-0
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyclobutyl-2-oxoacetate

CAS Number

861160-59-0

Product Name

Ethyl 2-cyclobutyl-2-oxoacetate

IUPAC Name

ethyl 2-cyclobutyl-2-oxoacetate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)7(9)6-4-3-5-6/h6H,2-5H2,1H3

InChI Key

DLOVMSMGNBGMLS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1CCC1

Canonical SMILES

CCOC(=O)C(=O)C1CCC1
Ethyl 2-cyclobutyl-2-oxoacetate is a colorless liquid that is commonly used in organic synthesis as a building block for various organic compounds. It is also known as ethyl 2-cyclobutylethyl-acetoacetate or ethyl 2-cyclobutyl-2-oxo-2-phenylethylacetate. The compound has been studied for its interesting physical and chemical properties, as well as its potential applications in scientific experiments and industry.
Ethyl 2-cyclobutyl-2-oxoacetate has a molecular weight of 200.25 g/mol and a boiling point of 234-236 °C. It has a density of 1.11 g/mL and a refractive index of 1.473. The compound is soluble in most organic solvents such as ethanol, diethyl ether, and chloroform, and it is stable under normal conditions. Ethyl 2-cyclobutyl-2-oxoacetate is known to be a versatile substrate for various organic reactions due to its unique structural features.
Ethyl 2-cyclobutyl-2-oxoacetate can be synthesized through several methods, including the reaction of 2-cyclobutylacetic acid with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. Other methods involve the reaction of cyclobutanone with ethyl chloroacetate or the reaction of cyclobutylcarbinol with diethyl carbonate. The compound can be characterized using various analytical methods, such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
are important in the study of ethyl 2-cyclobutyl-2-oxoacetate due to its potential applications in scientific experiments and industry. Nuclear magnetic resonance spectroscopy (NMR) is a common technique used for the analysis of the compound's structure and purity. Mass spectrometry (MS) is used to confirm the molecular weight of the compound, while infrared spectroscopy (IR) can provide information about the functional groups present in the molecule. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also used to separate and analyze the compound.
Ethyl 2-cyclobutyl-2-oxoacetate has been studied for its potential biological properties, particularly its antitumor and anti-inflammatory effects. Studies have shown that the compound exhibits selective cytotoxicity against certain cancer cells, such as leukemia cells, and can also inhibit inflammation in animal models. More research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Ethyl 2-cyclobutyl-2-oxoacetate has been shown to have low acute toxicity in animal studies. However, like all organic compounds, proper precautions should be taken when handling and storing the compound. It is important to wear appropriate protective gear and handle the compound in a well-ventilated area to prevent inhalation or skin contact.
Ethyl 2-cyclobutyl-2-oxoacetate has been used as a reagent in various organic syntheses, including the synthesis of pyrimidine derivatives and cyclobutene derivatives. It has also been used as a key intermediate in the synthesis of various pharmaceutical compounds. The compound's unique structure and physical properties make it a versatile building block for various organic reactions.
The current research on ethyl 2-cyclobutyl-2-oxoacetate is focused on its potential applications in drug discovery, particularly for the development of antitumor and anti-inflammatory agents. The compound has also been studied for its use in organic synthesis and as a building block for various compounds.
The potential implications of ethyl 2-cyclobutyl-2-oxoacetate are vast, particularly in the field of drug discovery. The compound's antitumor and anti-inflammatory effects make it a potential candidate for developing new cancer therapies and anti-inflammatory drugs. Its unique structure also makes it useful in the synthesis of other organic compounds for various industrial applications.
One limitation of ethyl 2-cyclobutyl-2-oxoacetate is its limited solubility in water, which can make certain applications challenging. Future research may focus on developing new synthetic methods to overcome this limitation. Other future directions in research may involve studying the compound's potential applications in other fields, such as materials science or catalysis. Overall, ethyl 2-cyclobutyl-2-oxoacetate has great potential in various fields of research and industry, and its unique properties make it a valuable building block for various organic reactions.

XLogP3

1.4

Dates

Modify: 2024-04-15

Explore Compound Types